Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound also features an ethyl ester group and a 4-methoxyphenyl substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b][1,3]thiazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group or the 4-methoxyphenyl substituent can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to target proteins with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Benzothiazole derivatives: These compounds have a similar fused ring system but with a benzene ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-20-14(18)13-9-21-15-16-12(8-17(13)15)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMZFBLCGLMLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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